Levamisole Hydrochloride

Description

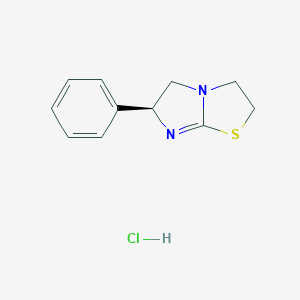

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(6S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S.ClH/c1-2-4-9(5-3-1)10-8-13-6-7-14-11(13)12-10;/h1-5,10H,6-8H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZPBGZRMVRFKY-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=NC(CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC2=N[C@H](CN21)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14769-73-4 (Parent) | |

| Record name | Levamisole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7047518 | |

| Record name | Levamisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.1 [ug/mL] (The mean of the results at pH 7.4), Water 210 (mg/mL), Methanol sol. (mg/mL), Propylene glycol sol. (mg/mL), Ethanol sl. sol. (mg/mL) | |

| Record name | SID56463293 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | LEVAMISOLE | |

| Source | NCI Investigational Drugs | |

| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/177023%20(1992).txt | |

| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |

CAS No. |

16595-80-5 | |

| Record name | Levamisole hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16595-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levamisole hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016595805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levamisole hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177023 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Levamisole hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7047518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Levamisole hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEVAMISOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DL9055K809 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Immunomodulatory Landscape of Levamisole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamisole Hydrochloride, a synthetic imidazothiazole derivative initially developed as an anthelmintic, has garnered significant attention for its multifaceted immunomodulatory properties. This technical guide provides an in-depth exploration of the core mechanisms by which Levamisole exerts its effects on the immune system. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering a detailed overview of the signaling pathways, cellular targets, and functional outcomes associated with Levamisole's immunomodulatory action. This document summarizes key quantitative data, provides detailed experimental protocols for cited methodologies, and visualizes complex biological processes through signaling pathway diagrams.

Introduction

Levamisole has demonstrated a remarkable ability to restore depressed immune function rather than nonspecifically stimulating the immune system.[1] Its immunomodulatory effects are complex and appear to be dose-dependent and contingent on the host's immune status.[2] This guide will dissect the intricate mechanisms of action of Levamisole, focusing on its impact on key players of both the innate and adaptive immune systems, including dendritic cells, macrophages, and T lymphocytes.

Mechanism of Action: A Multi-pronged Approach

Levamisole's immunomodulatory effects are not attributed to a single mechanism but rather to a constellation of interactions with various immune cells and signaling cascades.

Activation of Antigen-Presenting Cells (APCs)

Levamisole has been shown to promote the maturation and activation of dendritic cells (DCs), the most potent antigen-presenting cells. This is characterized by the upregulation of co-stimulatory molecules and MHC class II, crucial for initiating T-cell responses.

-

Upregulation of Surface Markers: Treatment with Levamisole leads to an increased presentation of CD80, CD86, and CD83 on the surface of human monocyte-derived dendritic cells.[3][4] This enhanced expression of co-stimulatory molecules facilitates more effective T-cell activation.

Modulation of T-Cell Function

Levamisole exerts a direct influence on T-lymphocyte activity, with evidence suggesting both stimulatory and, in some contexts, suppressive effects on T-cell proliferation and differentiation.

-

T-Cell Proliferation: The effect of Levamisole on T-cell proliferation is nuanced. Some studies suggest it can augment antigen-stimulated lymphocyte proliferation at clinically achievable concentrations.[2] Conversely, other research indicates that at higher concentrations, Levamisole can suppress the proliferation of activated CD4+ and CD8+ T cells.[1][5]

-

Regulatory T-Cells (Tregs): Levamisole has been observed to elevate the proportion of regulatory T-cells in certain experimental settings, suggesting a role in immune homeostasis and tolerance.[1]

Influence on Macrophage and Phagocyte Activity

Levamisole can potentiate the function of monocytes and macrophages, key components of the innate immune system. This includes enhancing their phagocytic capabilities and microbicidal activity.[6]

Key Signaling Pathways

Levamisole's immunomodulatory effects are mediated through several critical intracellular signaling pathways.

Toll-Like Receptor (TLR) Signaling

Levamisole's interaction with dendritic cells is, in part, mediated through Toll-Like Receptor 2 (TLR-2). Activation of TLR-2 initiates a downstream signaling cascade involving NF-κB and MAP kinases (ERK1/2 and JNK), leading to the production of immunomodulatory cytokines.[3][7]

JAK/STAT Pathway

Levamisole has been shown to inhibit the JAK/STAT signaling pathway, which is crucial for the differentiation and function of various immune cells, including T-cells. By suppressing this pathway, Levamisole can modulate cytokine signaling and temper inflammatory responses.[1]

p53-Dependent DNA Damage Response

Recent evidence suggests that Levamisole can induce a p53-dependent DNA damage response in T-cells. This leads to cell cycle arrest and can sensitize activated T-cells to apoptosis, contributing to its immunosuppressive effects at higher concentrations.[8]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative data from various studies on the effects of Levamisole on immune cell markers and cytokine production. It is important to note that experimental conditions, such as cell type, drug concentration, and incubation time, vary between studies, which can influence the observed effects.

Table 1: Effect of Levamisole on Dendritic Cell Maturation Markers

| Cell Type | Levamisole Concentration | Marker | Change | Reference |

| Human Monocyte-Derived DCs | 1 µM | CD80 | Increased Expression | [3] |

| Human Monocyte-Derived DCs | 1 µM | CD86 | Increased Expression | [3] |

| Human Monocyte-Derived DCs | 1 µM | CD83 | Increased Expression | [3] |

| Human Monocyte-Derived DCs | 1 µM | HLA-DR | Increased Expression | [3] |

| Monocytes from Cancer Patients | ≥ 5 mg/kg (in vivo) | Class I & II MHC | Increased Expression | [9][10] |

Table 2: Effect of Levamisole on Cytokine Production

| Cell Type | Levamisole Concentration/Dose | Cytokine | Change | Reference |

| Human Monocyte-Derived DCs | 1 µM | IL-12 p40 | Increased Production | [3] |

| Human Monocyte-Derived DCs | 1 µM | IL-10 | Increased Production | [3] |

| Human T-cells co-cultured with Levamisole-treated DCs | 1 µM | IFN-γ | Increased Secretion | [3] |

| Brown Norway Rats (in vivo) | 25 mg/kg/day | Serum IFN-γ | Increased Levels | [11] |

| Brown Norway Rats (in vivo) | 25 mg/kg/day | Splenic IL-18 mRNA | Upregulation | [11] |

| Human CD4+ T-cells | 8-200 µg/mL | Proliferation | Suppressed | [1] |

| PBMCs from Colonic Polyp Patients (low basal IGCN) | Low dose (in vivo) | IFN-γ | Increased Production | [12] |

| PBMCs from Colonic Polyp Patients (high basal IGCN) | Low dose (in vivo) | IFN-γ | Reduced Production | [12] |

| Activated Human T-cells | 1 mM | IL-2, TNF-α, IFN-γ | Reduced Production | [8] |

| Activated Human T-cells | 1 mM | IL-4, IL-13 | Increased Production | [8] |

Detailed Experimental Protocols

This section provides synthesized, detailed methodologies for key experiments cited in this guide.

General Experimental Workflow

The following diagram illustrates a general workflow for studying the immunomodulatory effects of Levamisole in vitro.

Human Monocyte-Derived Dendritic Cell (DC) Maturation Assay

-

Isolation of Monocytes: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood by Ficoll-Paque density gradient centrifugation. Enrich for monocytes using CD14+ magnetic beads.

-

Generation of Immature DCs: Culture the isolated monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 50 ng/mL) for 5-7 days.

-

Levamisole Treatment: On day 5 or 6, replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control. A positive control, such as lipopolysaccharide (LPS; 100 ng/mL), should also be included.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against human CD11c, HLA-DR, CD80, CD86, and CD83. Analyze the expression levels of these markers on the CD11c+ DC population using a flow cytometer. Data can be presented as the percentage of positive cells or the mean fluorescence intensity (MFI).[13][14]

T-Cell Proliferation Assay (CFSE)

-

T-Cell Isolation: Isolate T-cells from PBMCs using a pan-T-cell isolation kit.

-

CFSE Staining: Resuspend the T-cells in PBS and incubate with carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 µM for 10-15 minutes at 37°C. Quench the staining reaction by adding FBS.

-

Cell Culture and Stimulation: Plate the CFSE-labeled T-cells in a 96-well plate. Stimulate the cells with anti-CD3 and anti-CD28 antibodies. Add various concentrations of Levamisole or a vehicle control.

-

Incubation: Culture the cells for 3-5 days.

-

Flow Cytometry Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generations of proliferating cells.

Cytokine Quantification (ELISA)

-

Sample Collection: Collect cell culture supernatants from DC or T-cell cultures at the end of the treatment period. Centrifuge to remove cellular debris.

-

ELISA Procedure: Perform a sandwich ELISA for the cytokines of interest (e.g., IL-12, IL-10, IFN-γ) according to the manufacturer's instructions.[15][16][17]

-

Data Analysis: Generate a standard curve using recombinant cytokine standards. Determine the concentration of the cytokine in the samples by interpolating their absorbance values from the standard curve.

Western Blot for Signaling Pathway Analysis (e.g., p53 Phosphorylation)

-

Cell Lysis: After treatment with Levamisole for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-phospho-p53 Ser15) overnight at 4°C.[18][19][20]

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Total Protein Control: Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-p53) to confirm equal loading.

Conclusion

This compound exhibits a complex and context-dependent immunomodulatory profile. Its ability to enhance the function of antigen-presenting cells and modulate T-cell responses and cytokine production underscores its potential as a therapeutic agent in various diseases characterized by immune dysregulation. The elucidation of its effects on key signaling pathways, including TLR-2, JAK/STAT, and p53, provides a molecular basis for its observed immunomodulatory activities. Further research is warranted to fully understand the intricate interplay of these mechanisms and to optimize the clinical application of Levamisole as an immunomodulator. This guide provides a foundational understanding of Levamisole's mechanism of action and offers practical methodologies for its continued investigation.

References

- 1. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The immunomodulatory effect of levamisole is influenced by postoperative changes and type of lymphocyte stimulant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bdvets.org [bdvets.org]

- 5. biorxiv.org [biorxiv.org]

- 6. In vitro immunomodulatory effects of microemulsions with levamisole delivery systems on blood phagocytes interacting with Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dose-related immunologic effects of levamisole in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Immunomodulation with low dose levamisole in patients with colonic polyps - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sanguinebio.com [sanguinebio.com]

- 14. Dendritic Cell Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]

- 15. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IFNγ in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. bdbiosciences.com [bdbiosciences.com]

- 18. Detection of Post-translationally Modified p53 by Western Blotting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Detection of Post-translationally Modified p53 by Western Blotting | Springer Nature Experiments [experiments.springernature.com]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

Levamisole Hydrochloride as a Nicotinic Acetylcholine Receptor Agonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levamisole, an imidazothiazole derivative, is a widely utilized anthelmintic agent effective against a broad spectrum of nematode parasites.[1][2] Its primary mechanism of action involves potent agonism at a specific subset of nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes.[1][3] This interaction triggers a sustained muscle depolarization, leading to spastic paralysis and subsequent expulsion of the parasite from the host.[2][3] While its selectivity for invertebrate nAChRs is the basis for its therapeutic use, Levamisole also exhibits complex interactions with mammalian neuronal nAChRs, acting as a weak partial agonist and a positive allosteric modulator, particularly at α3β2 and α3β4 subtypes.[4][5] This technical guide provides an in-depth examination of Levamisole Hydrochloride's role as a nAChR agonist, detailing its mechanism of action, subtype selectivity, downstream signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action

Levamisole functions as a selective cholinergic agonist, primarily targeting the levamisole-sensitive nicotinic acetylcholine receptors (L-AChRs) in nematodes.[1][6] These receptors are ligand-gated ion channels crucial for neuromuscular transmission in these organisms.[7]

In Nematodes: Upon binding to the L-AChRs on the body wall muscle of nematodes, Levamisole stabilizes the open state of the non-selective cation channel.[6][8] This leads to an influx of cations, including Na+ and Ca2+, causing a rapid and sustained depolarization of the muscle cell membrane.[6] The resulting increase in intracellular calcium, amplified by release from internal stores via ryanodine receptors (UNC-68 in C. elegans), triggers hypercontraction of the muscles.[6] This state of spastic paralysis prevents the worm from maintaining its position in the host's gastrointestinal tract, leading to its expulsion.[3][6]

The L-AChR in the model organism Caenorhabditis elegans is a heteropentameric receptor. Genetic and electrophysiological studies have identified several essential subunits, including the α-subunits UNC-38, UNC-63, and LEV-8, and the non-α subunits UNC-29 and LEV-1.[9] The specific composition of these subunits can vary between different nematode species, contributing to variations in anthelmintic sensitivity.[6]

In Mammalian Systems: In contrast to its potent agonism in nematodes, Levamisole's effect on human neuronal nAChRs is more nuanced. It acts as a very weak partial agonist on α3β2 and α3β4 receptors.[5] More significantly, it functions as a positive allosteric modulator (PAM).[4][5] When co-applied with acetylcholine, micromolar concentrations of Levamisole potentiate the receptor's response, while millimolar concentrations can be inhibitory, suggesting a complex, concentration-dependent interaction.[5] This modulatory effect is thought to occur through noncompetitive binding to a site distinct from the acetylcholine binding site.[5] The potentiation of α3β4 nAChRs in the hypothalamus has been linked to the activation of pro-opiomelanocortin (POMC) neurons, which are involved in regulating food intake.[4]

Quantitative Data on Levamisole-nAChR Interaction

The following tables summarize the available quantitative data on the interaction of Levamisole with various nAChR subtypes.

Table 1: Potency and Efficacy of Levamisole at nAChR Subtypes

| Receptor Subtype | Organism/System | Agonist Effect | Potency (EC50/IC50) | Efficacy (% of ACh max response) | Reference(s) |

| L-AChR (native) | Ascaris suum | Agonist | Micromolar range | Potent agonist | [6][7] |

| L-AChR (native) | C. elegans | Agonist | ~0.03 mM (for paralysis) | Potent agonist | [7] |

| Hco-L-AChR-1 (recombinant) | Haemonchus contortus | Agonist | More potent than ACh | High | [6][10] |

| Human α3β2 (recombinant) | Xenopus oocytes | Weak Partial Agonist / PAM | - | Very low as agonist | [5] |

| Human α3β4 (recombinant) | Xenopus oocytes | Weak Partial Agonist / PAM | - | Very low as agonist | [4][5] |

Table 2: Binding Affinity of Levamisole Derivatives at nAChR

| Radioligand | Preparation | Binding Affinity (Kd) | Bmax | Reference(s) |

| [3H]meta-aminolevamisole | C. elegans (wild-type) extract | ~5-10 nM (high affinity) | Up to 3 fmol/mg protein | [11] |

Signaling Pathways

Nematode Neuromuscular Junction

Activation of L-AChRs by Levamisole initiates a direct signaling cascade leading to muscle paralysis.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 3. Levamisole - Wikipedia [en.wikipedia.org]

- 4. Levamisole: A Positive Allosteric Modulator for the α3β4 Nicotinic Acetylcholine Receptors Prevents Weight Gain in the CD-1 Mice on a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The anthelmintic levamisole is an allosteric modulator of human neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Levamisole receptors: a second awakening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Redirecting [linkinghub.elsevier.com]

- 8. Nicotinic agonist - Wikipedia [en.wikipedia.org]

- 9. embopress.org [embopress.org]

- 10. researchgate.net [researchgate.net]

- 11. The levamisole receptor, a cholinergic receptor of the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Immunomodulator: The Initial Discovery and Synthesis of Levamisole Hydrochloride

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Levamisole, the levorotatory isomer of Tetramisole, has a rich history that began with its discovery as a potent anthelmintic agent and later evolved to reveal its significant immunomodulatory properties. This technical guide provides an in-depth exploration of the initial discovery of Tetramisole, the subsequent isolation of its biologically active enantiomer, Levamisole, and the chemical synthesis of Levamisole Hydrochloride. The document details the experimental protocols, presents quantitative data in a structured format, and visualizes key pathways to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Initial Discovery of Tetramisole

In 1966, scientists at Janssen Pharmaceutica in Belgium synthesized a new compound, 2,3,5,6-tetrahydro-6-phenylimidazo[2,1-b]thiazole, which was given the non-proprietary name Tetramisole.[1][2][3][4] This novel molecule was the result of a systematic investigation into the chemical class of imidazo[2,1-b]thiazoles and was identified as a potent, broad-spectrum anthelmintic.[2][4] The initial synthesis resulted in a racemic mixture of two enantiomers.[1] The hydrochloride salt of this racemate was reported to have a melting point of 264–265 °C, while the free base has a melting point of 87–89 °C.[1]

Isolation of the Active Enantiomer: Levamisole

Subsequent research revealed that the anthelmintic activity of Tetramisole was predominantly associated with its levorotatory (S)-(-)-enantiomer, which was named Levamisole.[5] The dextrorotatory (R)-(+)-enantiomer, named Dexamisole, exhibited significantly lower anthelmintic efficacy but comparable toxicity, making the use of the pure levo-isomer advantageous due to its improved safety margin.[5]

The resolution of racemic Tetramisole to isolate Levamisole is a critical step. An effective method for this separation involves the use of an optically active acid in a predominantly aqueous medium. This process relies on the differential solubility of the diastereomeric salts formed between the enantiomers of Tetramisole and the resolving agent. One such process utilizes an optically active carboxylic acid with a molecular weight greater than 250, which forms a less soluble salt with one of the Tetramisole isomers, allowing for its crystallization and separation.[6]

Chemical Synthesis of this compound

The synthesis of this compound typically proceeds from the isolated L-tetramisole (Levamisole) free base. Various methods have been developed for this conversion, with a common approach involving the reaction of L-tetramisole with hydrogen chloride in a suitable solvent.

Synthesis of Racemic Tetramisole

One of the early synthetic routes to the racemic mixture, Tetramisole, is a four-step process starting from styrene oxide and ethylenimine.[7] A key step in this synthesis is the reaction of α-phenyl-2-aziridineethanol with thiocyanic acid to produce 2-imino-α-phenyl-3-thiazolidineethanol hydrochloride in excellent yield.[7]

Resolution of Tetramisole to Levamisole

A crucial step in obtaining pure Levamisole is the resolution of the racemic Tetramisole. This can be achieved by forming diastereomeric salts with a chiral acid, such as L-N-[(4-methoxyphenyl)sulfonyl]glutamic acid. The differential solubility of these salts allows for the separation of the levamisole salt by precipitation. The free base, Levamisole, can then be liberated from the isolated salt.

Preparation of this compound from L-Tetramisole

Once the L-tetramisole (Levamisole) free base is obtained, it is converted to its hydrochloride salt to improve its stability and solubility.

This protocol is a synthesized representation of common methods described in the literature.[8][9]

Materials:

-

L-tetramisole

-

Isopropanol (or Acetone)

-

Activated Carbon

-

Sodium Pyrosulfite (or Sodium Selenite) - as an antioxidant

-

Hydrogen Chloride gas

Procedure:

-

Dissolution: Dissolve L-tetramisole in isopropanol (or acetone). The ratio of the solvent to L-tetramisole can range from 2:1 to 10:1 by weight.

-

Decolorization and Stabilization: Add a small amount of an antioxidant, such as Sodium Pyrosulfite or Sodium Selenite, and activated carbon to the solution. Stir the mixture for approximately 30 minutes to decolorize the solution.

-

Filtration: Filter the mixture to remove the activated carbon and any other solid impurities.

-

Salification: Under stirring, introduce dry hydrogen chloride gas into the filtrate.

-

pH Adjustment: Carefully monitor the pH of the solution and continue adding hydrogen chloride gas until the pH reaches a range of 3-5.

-

Crystallization and Separation: As the hydrochloride salt forms, it will precipitate out of the solution. After the reaction is complete, separate the solid product by filtration.

-

Drying: Dry the obtained solid to yield the final product, this compound.

Data Presentation

| Parameter | Value | Reference |

| Tetramisole Hydrochloride (racemic) | ||

| Melting Point | 264–265 °C | [1] |

| Tetramisole (free base) | ||

| Melting Point | 87–89 °C | [1] |

| This compound Synthesis | ||

| Yield | 90.8% - 94.3% | [8][9] |

| Final pH | 3-5 | [8] |

Signaling Pathways Affected by Levamisole

Levamisole's biological activity extends beyond its anthelmintic properties. It is a well-recognized immunomodulator that can restore depressed immune function.[10][11] Its effects are complex and appear to involve the stimulation of T-cell activation and proliferation, enhancement of monocyte and macrophage function, and an increase in neutrophil mobility and chemotaxis.[10][11][12]

One of the proposed mechanisms for its immunomodulatory action involves its influence on T-lymphocytes.[10] Levamisole has been shown to stimulate T-cell proliferation and activation.[10] This can lead to an enhanced immune response against pathogens and neoplastic cells. Recent studies have also implicated its role in regulating the JAK/STAT and TLR signaling pathways.[13]

Visualization of Levamisole's Immunomodulatory Action

The following diagram illustrates a simplified workflow for the synthesis of this compound from racemic Tetramisole.

Caption: A simplified workflow for the synthesis of this compound.

The following diagram illustrates a conceptual signaling pathway for Levamisole's immunomodulatory effect on T-cell activation.

References

- 1. Levamisole - Wikipedia [en.wikipedia.org]

- 2. Tetramisole (R 8299), a new, potent broad spectrum anthelmintic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Levamisole Story [ouci.dntb.gov.ua]

- 4. Novel broad-spectrum anthelmintics. Tetramisole and related derivatives of 6-arylimidazo[2,1-b]thiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Levamisole – Chiralpedia [chiralpedia.com]

- 6. US3579530A - Process for the resolution of racemic tetramisole - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. CN104557979A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. CN104230959A - Preparation method for this compound - Google Patents [patents.google.com]

- 10. What is the mechanism of this compound? [synapse.patsnap.com]

- 11. go.drugbank.com [go.drugbank.com]

- 12. droracle.ai [droracle.ai]

- 13. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Core Topic: Understanding the Immunoregulatory Effects of Levamisole In Vitro

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Levamisole is a synthetic imidazothiazole derivative initially developed as an anthelmintic agent.[1][2] Its subsequent discovery as a potent immunomodulator has led to extensive in vitro research to delineate its mechanism of action on the immune system. This technical guide synthesizes key findings on the in vitro effects of Levamisole on various immune cell populations. The evidence indicates that Levamisole does not act as a simple immunostimulant or immunosuppressant; rather, it exhibits a complex, often contradictory, range of activities that are highly dependent on the cell type, its activation state, and the concentration of the drug. It can enhance the function of innate immune cells like dendritic cells, macrophages, and neutrophils, while its effects on T-cells are more nuanced, with recent evidence pointing towards a suppressive role in proliferation by inducing a DNA damage response. This guide provides a detailed overview of these effects, presents quantitative data in a structured format, outlines key experimental protocols, and visualizes the complex biological pathways involved.

Effects on T-Lymphocytes

The in vitro effects of Levamisole on T-cells are multifaceted, with studies reporting both stimulatory and, more recently, inhibitory actions. The drug appears to restore depressed immune function rather than stimulate responses to above-normal levels.[2]

T-Cell Activation and Proliferation

Recent, detailed mechanistic studies have demonstrated that Levamisole acts as an immunosuppressive drug on human T-cells by directly affecting their activation and proliferation.[3][4] Treatment with Levamisole was shown to decrease the proliferation of both CD4+ and CD8+ T-cells in vitro.[3] This effect is linked to the induction of DNA damage and the activation of a p53-dependent DNA damage response, which causes a cell cycle arrest in the mid-S phase.[3][4][5]

Conversely, some earlier studies suggested that Levamisole could enhance T-cell responses, particularly by stimulating T-cell activation and proliferation.[2] However, other research found no significant effect on the immunological activation of T-lymphocytes or their proliferation.[1][6][7] This discrepancy may be due to differences in experimental conditions, drug concentrations, and the specific T-cell populations studied.[3]

T-Cell Cytokine Production

Consistent with its anti-proliferative effects, Levamisole treatment reduces the production of key T-cell activation-associated cytokines, including IL-2, TNF-α, and IFN-γ.[3][4][5] Intriguingly, the same studies observed a significant increase in the production of Th2-associated cytokines IL-4 and IL-13.[3][4][5] This suggests that Levamisole may not only suppress T-cell activation but also skew the immune response towards a Th2 phenotype.

Table 1: Summary of Levamisole's Effects on Human T-Cells In Vitro

| Parameter | Effect | Cytokine Change | Proposed Mechanism | References |

| Proliferation (CD4+ & CD8+) | Decreased | N/A | Induction of DNA damage; p53 activation; Mid-S phase cell cycle arrest | [3][4][5] |

| Activation Markers | Decreased | N/A | Downregulation of activation-induced genes | [3] |

| Th1 Cytokines | Decreased | ↓ IL-2, ↓ TNF-α, ↓ IFN-γ | Suppression of T-cell activation | [3][4][5] |

| Th2 Cytokines | Increased | ↑ IL-4, ↑ IL-13 | Unknown, potential skewing of T-cell differentiation | [3][4][5] |

Signaling Pathways in T-Cells

The primary inhibitory mechanism of Levamisole on T-cells involves the activation of a DNA damage response pathway.

Caption: Levamisole induces a p53-dependent DNA damage response in T-cells.

Effects on Monocytes, Macrophages, and Dendritic Cells

In contrast to its effects on T-cells, Levamisole generally enhances the function of myeloid cells, including dendritic cells (DCs), monocytes, and macrophages.

Dendritic Cell (DC) Maturation and Activation

Levamisole has been shown to induce the maturation of human monocyte-derived DCs.[1] Treatment with Levamisole in vitro increases the cell surface expression of maturation and co-stimulatory molecules, including CD80, CD86, CD83, and HLA-DR.[1][8] Furthermore, Levamisole stimulates DCs to produce significant amounts of IL-12 and IL-10.[1] The production of IL-12 is critical for driving a Th1 immune response, and indeed, DCs treated with Levamisole were found to enhance IFN-γ secretion from allogeneic T-cells.[1][8]

Monocyte and Macrophage Function

Levamisole potentiates monocyte and macrophage functions, including phagocytosis and chemotaxis.[2] Studies have shown that Levamisole directly stimulates phagocytosis by macrophages in a lymphocyte-free system.[9] This enhancement of phagocytic activity and microbicidal activity suggests Levamisole can bolster the innate immune response to pathogens.[10]

Table 2: Summary of Levamisole's Effects on Myeloid Cells In Vitro

| Cell Type | Parameter | Effect | Cytokine Change | Proposed Mechanism | References |

| Dendritic Cells | Maturation Markers | Increased (↑ CD80, ↑ CD86, ↑ CD83, ↑ HLA-DR) | N/A | TLR-2 Signaling | [1][8] |

| Dendritic Cells | Cytokine Production | Increased | ↑ IL-12 p40, ↑ IL-10 | TLR-2, NF-κB, MAPK pathways | [1][8] |

| Macrophages | Phagocytosis | Increased | N/A | Direct stimulation | [2][9] |

| Monocytes/Macrophages | Chemotaxis | Increased | N/A | Not fully elucidated | [2] |

Signaling Pathways in Dendritic Cells

The stimulatory effects of Levamisole on DCs are mediated, at least in part, through Toll-like receptor 2 (TLR-2). Neutralizing antibodies against TLR-2 inhibit Levamisole-induced production of IL-12 and IL-10.[1][8] Downstream signaling involves the activation of NF-κB and MAPK pathways (ERK1/2 and JNK).[1][8]

References

- 1. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. biorxiv.org [biorxiv.org]

- 4. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Immunological effects of levamisole in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholars.northwestern.edu [scholars.northwestern.edu]

- 8. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Concentrations of levamisole required for enhanced proliferation of human lymphocytes and phagocytosis by macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vitro immunomodulatory effects of microemulsions with levamisole delivery systems on blood phagocytes interacting with Giardia lamblia - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Functionality of Levamisole: A Technical Guide to its Antiparasitic and Immunomodulatory Mechanisms

For Immediate Release

[City, State] – [Date] – Levamisole, a synthetic imidazothiazole derivative first introduced in 1966, continues to be a subject of significant scientific interest due to its distinct dual-action capabilities. Initially developed as a potent anthelmintic agent for treating parasitic worm infections in both veterinary and human medicine, it has also been recognized for its remarkable immunomodulatory properties. This technical guide provides an in-depth exploration of Levamisole's antiparasitic and immunomodulatory functions, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Part 1: Antiparasitic Function - A Cholinergic Agonist

Levamisole's primary role as an antiparasitic agent is rooted in its function as a potent nicotinic acetylcholine receptor (nAChR) agonist in nematodes.[1][2] By selectively targeting these receptors on the muscle cells of parasitic worms, Levamisole induces a sustained muscle contraction and spastic paralysis.[1][2] This paralysis prevents the worms from maintaining their position within the host's gastrointestinal tract, leading to their expulsion.[1]

Mechanism of Action

The neuromuscular junction in nematodes serves as the primary target for Levamisole. The drug mimics the action of acetylcholine, binding to the L-subtype of nicotinic acetylcholine receptors on the parasite's muscle membrane.[3] This binding opens non-selective cation channels, causing an influx of ions that leads to depolarization of the muscle membrane and a state of irreversible contraction and paralysis.[1]

Quantitative Data: Anthelmintic Efficacy

The efficacy of Levamisole varies depending on the parasite species, host, and dosage. The following table summarizes key quantitative data from various studies.

| Target Parasite | Host | Formulation | Efficacy Metric | Value | Reference |

| Caenorhabditis elegans (wild-type) | - (In vitro) | - | EC50 (Paralysis) | 9 µM | [4] |

| Haemonchus contortus | Goats | Subcutaneous | Fecal Egg Count Reduction | 96% | [5] |

| Ostertagia ostertagi | Cattle | Oral Gel (8 mg/kg) | Worm Removal | 99.6% | [6] |

| Trichostrongylus axei | Cattle | Pour-on (10 mg/kg) | Worm Removal | 90-100% | [2] |

| Haemonchus placei | Cattle | Pour-on (10 mg/kg) | Worm Removal | 90-100% | [2] |

| Cooperia spp. | Cattle | Pour-on (10 mg/kg) | Worm Removal | 90-100% | [2] |

| Ascaridia galli | Chickens | - (In vitro) | Mortality | Fastest at 0.2% solution | [7] |

| Raillietina spp. | Chickens | - (In vitro) | Mortality | 30 minutes at 0.2% solution | [7] |

Experimental Protocol: In Vitro Anthelmintic Assay

This protocol outlines a common method for assessing the anthelmintic activity of Levamisole in a laboratory setting.[8]

-

Organism Preparation: Collect adult earthworms (Pheretima posthuma) or a suitable nematode model like Tubifex tubifex due to their anatomical and physiological resemblance to intestinal roundworms.[8] Wash the worms with normal saline to remove any fecal matter.

-

Group Allocation: Divide the worms into groups of approximately equal size, with each group containing a specified number of worms (e.g., n=10).

-

Treatment Preparation:

-

Control Group: Place worms in a petri dish containing only normal saline or distilled water.

-

Levamisole Group (Positive Control): Prepare a standard solution of Levamisole hydrochloride at a known concentration (e.g., 1.0 mg/mL).[8]

-

Test Groups: If testing other compounds, prepare various concentrations of the test extracts.

-

-

Exposure: Place the worms from each group into their respective petri dishes containing the prepared solutions.

-

Observation and Data Collection:

-

Record the time immediately upon introduction of the worms to the solutions.

-

Observe for paralysis, defined as the point at which the worms cease movement, except when shaken vigorously.[8]

-

Record the time of death, confirmed when the worms show no movement upon vigorous shaking or when placed in warm water (50°C).[8]

-

-

Analysis: Calculate the mean time for paralysis and death for each group. Compare the results of the test groups to the positive (Levamisole) and negative controls to determine relative efficacy.

Part 2: Immunomodulatory Function - Restoring Immune Homeostasis

Levamisole's effect on the immune system is complex, often described as an immunomodulatory or immunostimulatory agent that appears to restore depressed immune function rather than stimulating it to above-normal levels.[3] It influences a wide range of immune cells, including T-lymphocytes, macrophages, and dendritic cells (DCs).

Mechanism of Action

Levamisole's immunomodulatory effects are multifaceted. One key mechanism involves its interaction with dendritic cells, which are crucial antigen-presenting cells. Studies have shown that Levamisole can induce the maturation of human monocyte-derived DCs. This is evidenced by the increased expression of cell surface markers like CD80, CD86, and CD83, and the production of cytokines such as Interleukin-12 (IL-12) and IL-10.[9] This activation appears to be mediated, at least in part, through Toll-like receptor 2 (TLR-2) signaling, which subsequently activates downstream pathways including nuclear factor-κB (NF-κB), extracellular signal-regulated kinases (ERK1/2), and c-Jun N-terminal kinases (JNK).[9]

The activation of DCs by Levamisole can, in turn, enhance T-cell activation, promoting a shift towards a T helper 1 (Th1) immune response, characterized by increased secretion of interferon-gamma (IFN-γ).[9] Other studies suggest Levamisole can suppress T-cell proliferation and downregulate related molecules through the JAK/STAT and TLR signaling pathways.[10][11]

Quantitative Data: Immunomodulatory Effects

The following table summarizes key quantitative data on the immunomodulatory effects of Levamisole from in vitro and in vivo studies.

| Target Cell/System | Experimental Model | Effect Measured | Result | Reference |

| Human Dendritic Cells | In vitro | IL-12 p40 Production | Increased with 1 µM Levamisole | [9] |

| Human Dendritic Cells | In vitro | IL-10 Production | Increased with 1 µM Levamisole | [9] |

| Human T-cells (co-cultured with Levamisole-treated DCs) | In vitro | IFN-γ Secretion | Enhanced secretion | [9] |

| Human T-cells | In vitro (1 mM Levamisole) | T-cell Proliferation | Decreased | [12] |

| Human T-cells | In vitro (1 mM Levamisole) | IL-2, TNF-α, IFN-γ Production | Reduced | [13] |

| Human T-cells | In vitro (1 mM Levamisole) | IL-4, IL-13 Production | Increased | [13] |

| Brown Norway Rats | In vivo | Serum IFN-γ | Dose-dependent rise | [14] |

| Brown Norway Rats | In vivo | Serum IgE | Dose-dependent fall | [14] |

Experimental Protocol: In Vitro Dendritic Cell Maturation and T-Cell Activation Assay

This protocol provides a framework for assessing the immunomodulatory effects of Levamisole on human dendritic cells (DCs) and their subsequent ability to activate T-cells.[9]

-

DC Generation:

-

Isolate monocytes from human peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).

-

Culture the monocytes for 5-7 days in RPMI 1640 medium supplemented with fetal bovine serum, GM-CSF, and IL-4 to differentiate them into immature DCs.

-

-

DC Treatment and Maturation:

-

Plate the immature DCs and treat them with Levamisole (e.g., 1 µM) for 48 hours. Include an untreated control group and a positive control group (e.g., treated with lipopolysaccharide, LPS).

-

After incubation, harvest the DCs.

-

Analysis 1 (DC Maturation): Stain the cells with fluorescently-labeled antibodies against surface markers (CD80, CD86, CD83, HLA-DR) and analyze by flow cytometry to quantify the level of maturation.

-

Analysis 2 (Cytokine Production): Collect the culture supernatants and measure the concentration of cytokines like IL-12 and IL-10 using an ELISA kit.

-

-

T-Cell Co-culture:

-

Isolate allogeneic naive T-cells from a different donor's PBMCs.

-

Co-culture the treated DCs (from step 2) with the naive T-cells at various DC:T-cell ratios for 3-5 days.

-

-

T-Cell Activation Analysis:

-

Analysis 3 (T-cell Proliferation): Prior to co-culture, label T-cells with a proliferation dye like CFSE. After co-culture, measure dye dilution by flow cytometry to determine the extent of T-cell proliferation.

-

Analysis 4 (Cytokine Secretion): Collect the co-culture supernatants and measure the levels of Th1 (IFN-γ) and Th2 (IL-4, IL-5) cytokines by ELISA to determine the nature of the T-cell response.

-

Conclusion

Levamisole exhibits two well-defined, yet mechanistically distinct, pharmacological profiles. As an antiparasitic, its action is direct and potent, targeting the neuromuscular system of nematodes to cause rapid paralysis and expulsion. As an immunomodulator, its effects are more nuanced, involving complex interactions with the innate and adaptive immune systems to restore immune balance. This dual functionality underscores the importance of continued research into Levamisole and its derivatives for potential applications in both infectious disease and immunotherapy. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for professionals engaged in the ongoing exploration of this versatile compound.

References

- 1. leprosy-information.org [leprosy-information.org]

- 2. Controlled and clinical evaluations of the anthelmintic activity of a levamisole pour-on formulation against gastrointestinal nematodes in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Levamisole resistance resolved at the single-channel level in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effectiveness Evaluation of Levamisole, Albendazole, Ivermectin, and Vernonia amygdalina in West African Dwarf Goats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anthelmintic efficacy, safety, and residue evaluation of levamisole gel formulation in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Evaluation of Levamisole Efficacy TowardGastrointestinal Worms of Domestic Chicken in Yogyakarta | Acta VETERINARIA Indonesiana [journal.ipb.ac.id]

- 8. 2.7. In vitro anthelmintic assay [bio-protocol.org]

- 9. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jidc.org [jidc.org]

- 11. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Levamisole suppresses activation and proliferation of human T cells by the induction of a p53-dependent DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]

Levamisole Hydrochloride's effect on cellular and humoral immunity

An In-depth Technical Guide on the Immunomodulatory Effects of Levamisole Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a synthetic imidazothiazole derivative, was initially developed as an anthelmintic agent.[1][2] However, extensive research has revealed its potent immunomodulatory properties, capable of restoring depressed immune functions.[1][3] This technical guide provides a comprehensive overview of Levamisole's multifaceted effects on both cellular and humoral immunity. It details the underlying signaling pathways, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes complex interactions through signaling and workflow diagrams. The document aims to serve as a critical resource for professionals engaged in immunological research and the development of immunomodulatory therapies.

Core Immunomodulatory Mechanism

Levamisole's effects on the immune system are complex and often depend on the host's immune status, the dosage, and the timing of administration.[4] It primarily acts to restore depressed immune responses rather than stimulating them to supranormal levels.[1] The proposed mechanisms include mimicking the action of the thymic hormone thymopoietin, thereby influencing T-cell differentiation and restoring the functions of T-lymphocytes and phagocytes.[2][3] Its immunomodulatory actions are attributed to the interaction between the T-cell recruiting efficacy of its sulphur moiety and the cholinergic effects of its imidazole ring.[4][5]

Effect on Cellular Immunity

Levamisole significantly enhances cellular immunity by modulating the function of various immune cells, including T-lymphocytes, dendritic cells (DCs), macrophages, and neutrophils.

T-Lymphocyte Modulation

Levamisole restores depressed T-cell function by stimulating their activation and proliferation.[1][6] It has been shown to increase the number of T3 cells and can induce T-cell differentiation.[3][7] This stimulation is crucial for orchestrating an effective cell-mediated immune response. In some contexts, Levamisole has been observed to suppress the proliferation of overactive CD4+ T-cells, suggesting a regulatory role in autoimmune conditions like aplastic anemia.[8][9]

Dendritic Cell (DC) Activation and Maturation

Levamisole plays a pivotal role in the activation and maturation of dendritic cells, which are key antigen-presenting cells.

-

Upregulation of Surface Markers: Treatment with Levamisole increases the expression of co-stimulatory molecules such as CD80, CD86, and the maturation marker CD83, as well as HLA-DR on the surface of DCs.[10][11][12]

-

Cytokine Production: It stimulates DCs to produce cytokines like Interleukin-12 (IL-12) and Interleukin-10 (IL-10).[10][12][13]

-

Th1 Polarization: By activating DCs, Levamisole enhances T-cell activation and promotes a T helper 1 (Th1) immune response, characterized by the secretion of Interferon-gamma (IFN-γ).[10][14]

Phagocyte Function Enhancement

Levamisole potentiates the function of monocytes, macrophages, and neutrophils.[1][5]

-

Phagocytosis: It enhances the phagocytic activity of macrophages and neutrophils, a critical step in clearing pathogens.[1][2][15]

-

Chemotaxis: The drug increases neutrophil mobility, adherence, and chemotaxis, improving their ability to migrate to sites of infection.[1][16][17]

-

Metabolic Activity: It stimulates post-phagocytic metabolic activity in neutrophils, such as the hexose monophosphate shunt.[16][17]

Cytokine Profile Shift

A hallmark of Levamisole's action is its ability to shift the cytokine balance towards a Th1-dominant profile.

-

IFN-γ and IL-18 Induction: Levamisole treatment leads to an elevation of serum IFN-γ, the archetypal Th1 cytokine.[18] This is achieved through the induction of IL-18 gene expression, a potent stimulator of IFN-γ production.[18][19]

-

Suppression of Th2 Responses: By boosting the Th1 response, Levamisole can suppress Th2-mediated immunity, as indicated by a reduction in serum IgE levels.[18]

Effect on Humoral Immunity

Levamisole also influences humoral immunity, primarily by enhancing antibody production, often in an adjuvant-like capacity.

-

Enhanced Antibody Titers: Co-administration of Levamisole with vaccines can significantly increase antibody titers.[7] Studies in various animal models, including chickens and buffaloes, have demonstrated higher antibody responses to vaccines for diseases like Newcastle disease and Foot and Mouth Disease when Levamisole is used as an adjuvant.[7][20][21]

-

Immunoglobulin Class Switching: Levamisole can promote the switch from IgM to IgG antibody production, an indication of its ability to stimulate T-cell-dependent B-cell responses.[22]

-

B-Cell Stimulation: The effect on B-cells and antibody formation is likely indirect, resulting from enhanced T-cell help.[5][22]

Quantitative Data on Immunomodulatory Effects

The following tables summarize quantitative findings from various studies, illustrating the magnitude of Levamisole's effects on key immune parameters.

Table 1: Effect of Levamisole on Dendritic Cell Surface Markers and T-Cell Cytokines

| Parameter | Cell Type | Treatment | Result | Reference |

|---|---|---|---|---|

| CD80, CD86, CD83, HLA-DR | Human Monocyte-Derived DCs | 1 µM Levamisole | Increased surface expression | [10][12] |

| IL-12 p40 Production | Human Monocyte-Derived DCs | 1 µM Levamisole | Increased secretion | [10][12] |

| IL-10 Production | Human Monocyte-Derived DCs | 1 µM Levamisole | Increased secretion | [10][12] |

| IFN-γ Secretion | Human T-cells (co-cultured with Levamisole-treated DCs) | 1 µM Levamisole | Enhanced secretion |[10][12] |

Table 2: Effect of Levamisole on Systemic Cytokine and Immunoglobulin Levels

| Parameter | Animal Model | Treatment | Result | Reference |

|---|---|---|---|---|

| Serum IFN-γ | Brown Norway Rats | 25 mg/kg/day Levamisole | Dose-dependent increase | [18] |

| Serum IgE | Brown Norway Rats | 25 mg/kg/day Levamisole | Dose-dependent decrease | [18] |

| Splenic IL-18 Gene Expression | Brown Norway Rats | 25 mg/kg/day Levamisole | Upregulation | [18][19] |

| Splenic IL-12 Gene Expression | Brown Norway Rats | 25 mg/kg/day Levamisole | No induction |[18] |

Table 3: Adjuvant Effect of Levamisole on Antibody Titers

| Vaccine | Animal Model | Levamisole Dose | Outcome | Reference |

|---|---|---|---|---|

| Newcastle Disease (ND) & Infectious Bursal Disease (IBD) | Broiler Chickens | 3 mg/kg & 10 mg/kg | Significantly higher antibody titer (p<0.01) vs. non-treated group | [20] |

| Foot and Mouth Disease (FMD) | Sheep | Co-administered with vaccine | Enhanced humoral and cell-mediated immunity | [7][11] |

| Sheep Red Blood Cells (SRBC) | SPF Mice | 2.5 mg/kg | Induced early appearance of IgG agglutinins | [22] |

| ND, AI, IBD, IB | Broiler Chickens | 2-25 mg/kg | Significantly higher antibody titres at some sampling points |[21] |

Signaling Pathways

Levamisole exerts its immunomodulatory effects by engaging specific signaling pathways within immune cells.

Toll-Like Receptor (TLR) Pathway

Studies on dendritic cells have identified Toll-Like Receptor 2 (TLR2) as a vital signaling receptor for Levamisole. The binding of Levamisole to TLR2 initiates downstream signaling cascades.[10][12][14]

MAPK and NF-κB Pathways

Following TLR2 engagement, Levamisole activates key intracellular signaling pathways:

-

Nuclear Factor-κB (NF-κB): Inhibition of this pathway prevents Levamisole-induced cytokine production in DCs.[10][12]

-

MAP Kinases (MAPK): The Extracellular signal-Regulated Kinases 1/2 (ERK1/2) and c-Jun N-terminal Kinases (JNK) pathways are also crucial for mediating Levamisole's effects on DC cytokine secretion.[10][12]

JAK/STAT Pathway

In the context of aplastic anemia, Levamisole has been shown to inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. By targeting JAK1/2, it can suppress T-cell activation and downregulate related molecules, contributing to its therapeutic effect in this autoimmune disorder.[8][9]

Signaling Pathway Diagrams (Graphviz)

Caption: Levamisole activates Dendritic Cells via TLR2 signaling.

Caption: Levamisole induces a Th1 cytokine shift via IL-18.

Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of key experimental protocols used to evaluate Levamisole's effects.

In Vitro Dendritic Cell Maturation and T-Cell Activation Assay

-

Objective: To assess Levamisole's effect on DC maturation and their ability to activate T-cells.

-

Methodology:

-

DC Generation: Isolate monocytes from peripheral blood mononuclear cells (PBMCs) and culture them for 5-7 days with GM-CSF and IL-4 to differentiate them into immature DCs.

-

Treatment: Treat the immature DCs with Levamisole (e.g., 1 µM) for 48 hours. Use LPS as a positive control and untreated cells as a negative control.

-

Maturation Analysis: Harvest a portion of the DCs and analyze the expression of surface markers (CD80, CD86, CD83, HLA-DR) using flow cytometry.

-

Cytokine Analysis: Collect culture supernatants and measure the concentration of IL-12 and IL-10 using ELISA.

-

T-Cell Co-culture: Co-culture the treated DCs with allogeneic naive T-cells (isolated from a different donor) at various DC:T-cell ratios.

-

T-Cell Activation/Proliferation: After 5 days of co-culture, measure T-cell proliferation (e.g., via ³H-thymidine incorporation or CFSE dilution).

-

T-Cell Cytokine Profile: Analyze the co-culture supernatant for IFN-γ (Th1) and IL-5 (Th2) secretion by ELISA to determine the direction of T-cell polarization.

-

-

Reference: This protocol is based on the methodology described in studies on human monocyte-derived dendritic cells.[10][12]

Neutrophil Phagocytosis Assay

-

Objective: To quantify the effect of Levamisole on the phagocytic capacity of neutrophils.

-

Methodology:

-

Neutrophil Isolation: Isolate polymorphonuclear neutrophil leukocytes from fresh heparinized blood.

-

Particle Opsonization: Prepare particles for phagocytosis (e.g., heat-killed Saccharomyces cerevisiae or Zymosan particles) and opsonize them by incubation with pooled human serum.

-

Incubation: Incubate the isolated neutrophils with various concentrations of Levamisole in a suitable buffer.

-

Phagocytosis: Add the opsonized particles to the neutrophil suspension and incubate to allow phagocytosis to occur (e.g., 30 minutes at 37°C).

-

Quantification: Stop the reaction and quantify phagocytosis. This can be done by microscopic examination (counting the number of ingested particles per 100 neutrophils) or by flow cytometry using fluorescently labeled particles.

-

-

Reference: This protocol is adapted from in vitro studies on human neutrophil phagocytosis.[15]

Experimental Workflow Diagram (Graphviz)

Caption: General workflow for in vitro immune function assays.

Conclusion and Implications

This compound is a potent immunomodulator with pleiotropic effects on the immune system. It robustly enhances cellular immunity by activating T-cells and phagocytes and by promoting a Th1-skewed cytokine environment, largely through the activation of dendritic cells via TLR2 signaling. Its influence on humoral immunity is most evident in its adjuvant effect, where it can significantly boost vaccine-induced antibody responses.

For researchers and drug development professionals, Levamisole serves as a valuable pharmacological tool and a lead compound. The variability in its effects underscores the importance of considering the host's immunological context in the design of immunomodulatory therapies.[4] Future research should continue to dissect the precise molecular interactions and signaling events, which could lead to the development of more targeted and potent "thymomimetic" drugs for treating a range of conditions, from immunodeficiency and chronic infections to cancer and autoimmune diseases.[3][23]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mode of action of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Immunopharmacology of levamisole] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The general immunopharmacology of levamisole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. droracle.ai [droracle.ai]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. The potential immunomodulatory effect of levamisole in humans and farm animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways [frontiersin.org]

- 9. Levamisole Suppresses CD4+ T-Cell Proliferation and Antigen-Presenting Cell Activation in Aplastic Anemia by Regulating the JAK/STAT and TLR Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bdvets.org [bdvets.org]

- 12. Levamisole enhances immune response by affecting the activation and maturation of human monocyte-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Levamisole, as a viral vaccine adjuvant, induces robust host defense through the modulation of innate and adaptive immune responses [frontiersin.org]

- 14. academic.oup.com [academic.oup.com]

- 15. Enhancing effect of levamisole on the phagocytic activity of human neutrophil polymorphonuclear leucocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The in vitro evaluation of certain neutrophil and lymphocyte functions following the ingestion of 150 mg oral dose of levamisole: assessment of the extent and duration of stimulation of neutrophil chemotaxis, protein iodination and lymphocyte transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The in vitro evaluation of certain neutrophil and lymphocyte functions following the ingestion of 150 mg oral dose of levamisole: assessment of the extent and duration of stimulation of neutrophil chemotaxis, protein iodination and lymphocyte transformation [pubmed.ncbi.nlm.nih.gov]

- 18. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Levamisole induces interleukin-18 and shifts type 1/type 2 cytokine balance. | Infolep [leprosy-information.org]

- 20. cabidigitallibrary.org [cabidigitallibrary.org]

- 21. researchgate.net [researchgate.net]

- 22. [Influence of levamisole on antibody production] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Levamisole in the treatment of cancer: anything new? (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical Role of Levamisole Hydrochloride in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levamisole hydrochloride, a synthetic imidazothiazole derivative, was initially developed as an anthelmintic agent in the 1960s.[1] Its journey into cancer research began with the serendipitous discovery of its immunomodulatory properties.[1] This guide provides an in-depth technical overview of the historical use of Levamisole in oncology, focusing on its mechanism of action, key clinical findings, and the experimental protocols that defined its era in cancer immunotherapy, particularly as an adjuvant treatment for colorectal cancer. Although its use in oncology has largely been superseded by more modern therapies, the story of Levamisole offers valuable lessons in the development of immunomodulatory drugs.

Mechanism of Action: An Immunomodulatory Approach

Levamisole's primary anticancer effect is not through direct cytotoxicity but via the potentiation of the host's immune response.[2][3] It was observed to restore depressed immune function rather than stimulating it to above-normal levels.[4] The drug's immunomodulatory effects are complex and appear to be dependent on the dose, timing of administration, and the patient's immune status.[5] The core of its activity lies in its influence on various immune cells, including T-lymphocytes, macrophages, and dendritic cells.[6][7]

Signaling Pathways

Levamisole's immunomodulatory effects are mediated through several signaling pathways. In dendritic cells (DCs), Levamisole has been shown to interact with Toll-like receptor 2 (TLR-2), leading to the activation of downstream pathways including Nuclear Factor-kappa B (NF-κB), Extracellular signal-Regulated Kinase 1/2 (ERK1/2), and c-Jun N-terminal Kinase (JNK). This activation results in the maturation of DCs, characterized by the increased expression of co-stimulatory molecules like CD80, CD86, and CD83, and the production of cytokines such as IL-12 and IL-10.[8][9]

In T-cells, Levamisole has been suggested to influence the JAK/STAT and TLR signaling pathways.[10] Some studies also indicate that Levamisole can induce a p53-dependent DNA damage response in activated T-cells, leading to cell cycle arrest.[11] This complex interplay of signaling cascades ultimately aims to enhance a T helper 1 (Th1) type immune response, which is crucial for anti-tumor immunity.[9]

Caption: Simplified signaling cascade of Levamisole in an antigen-presenting cell.

Experimental Protocols

The investigation of Levamisole's immunomodulatory effects relied on a variety of in vitro and in vivo experimental protocols. Below are detailed methodologies for key experiments cited in the historical literature.

Preparation of Peripheral Blood Mononuclear Cells (PBMCs)

A foundational step for in vitro immunological assays was the isolation of PBMCs from whole blood.

Protocol:

-

Whole blood was collected in tubes containing an anticoagulant (e.g., heparin).

-

The blood was diluted with an equal volume of phosphate-buffered saline (PBS).

-

The diluted blood was carefully layered over a Ficoll-Paque density gradient.

-

The sample was centrifuged at approximately 400 x g for 30 minutes at room temperature with the brake off.

-

The layer of mononuclear cells at the plasma-Ficoll interface was carefully collected.

-

The collected cells were washed with PBS and centrifuged to pellet the cells.

-

The cell pellet was resuspended in the appropriate culture medium for subsequent assays.[12]

T-Cell Proliferation Assay

To determine the effect of Levamisole on T-cell proliferation, a common method was the [3H]-thymidine incorporation assay or, in later studies, dye dilution assays.

Protocol ([3H]-thymidine incorporation):

-

Isolated PBMCs were seeded in 96-well plates at a concentration of 1-2 x 10^5 cells per well.

-

Cells were cultured in complete RPMI-1640 medium.

-

A stimulating agent, such as Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies, was added to the wells to induce T-cell proliferation.

-

Levamisole was added at various concentrations to the experimental wells.

-

The plates were incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

[3H]-thymidine was added to each well for the final 18 hours of incubation.

-

Cells were harvested onto glass fiber filters, and the incorporated radioactivity was measured using a scintillation counter. An increased count indicated enhanced proliferation.[5]

Cytokine Secretion Analysis

The effect of Levamisole on the production of cytokines by immune cells was typically measured using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol (ELISA):

-

PBMCs were cultured in a similar manner to the T-cell proliferation assay, with or without a stimulating agent and with varying concentrations of Levamisole.

-

After a 24-48 hour incubation period, the cell culture supernatants were collected.

-

The concentration of specific cytokines (e.g., IL-2, IFN-γ, IL-10, IL-12) in the supernatants was determined using commercially available ELISA kits according to the manufacturer's instructions.[13] This involved coating a 96-well plate with a capture antibody, adding the supernatant, followed by a detection antibody, a substrate, and measuring the resulting color change.[14]

Caption: Workflow for in vitro assessment of Levamisole's immunomodulatory effects.

Clinical Trials in Colorectal Cancer

The most significant historical application of Levamisole in oncology was as an adjuvant therapy for colorectal cancer, most notably in combination with the chemotherapeutic agent 5-fluorouracil (5-FU).

Key Clinical Trial Data

Several large-scale, randomized clinical trials in the 1980s and 1990s established the efficacy of Levamisole plus 5-FU in reducing the risk of recurrence and death in patients with resected Stage III (Dukes' C) colon cancer.[4][7][15] However, other studies did not show a significant benefit, and some even suggested a worse prognosis with the addition of Levamisole.[16]

| Trial/Study | Patient Population | Treatment Arms | Key Findings | Reference |

| Moertel et al. (1990, 1995) | Resected Stage III (Dukes' C) Colon Cancer | 1. Observation2. Levamisole alone3. Levamisole + 5-FU | Levamisole + 5-FU reduced recurrence by 41% and death rate by 33% compared to observation. Levamisole alone had no significant effect. | [4] |

| Windle et al. (1987) | Curatively resected colorectal cancer | 1. Supportive treatment2. 5-FU alone3. 5-FU + Levamisole | 5-year tumor recurrence-related death rates: 52% (control), 44% (5-FU), 32% (5-FU + Levamisole). | |

| O'Connell et al. (2006) | High-risk Stage II/III Colon Cancer | 1. Standard-dose Levamisole + 5-FU + Leucovorin2. High-dose Levamisole + 5-FU + Leucovorin | No significant difference in disease-free or overall survival between the two arms. High-dose Levamisole was associated with significant toxicity. | |

| Köhne et al. (2003) | Stage III Colon Cancer | 1. 5-FU2. 5-FU + Levamisole3. 5-FU + Interferon alfa4. 5-FU + Levamisole + Interferon alfa | Addition of Levamisole to 5-FU significantly worsened the prognosis (higher risk of relapse and death). | [16] |

Representative Treatment Protocol: Levamisole and 5-FU

Based on the landmark trials, a standard adjuvant treatment protocol for Stage C colon cancer emerged.

Protocol:

-

Levamisole: 50 mg orally three times a day for 3 days, repeated every 2 weeks for one year.[4]

-

5-Fluorouracil (5-FU): 450 mg/m² intravenously daily for 5 days, and then, beginning at day 28, weekly for 48 weeks.[4]

-

Initiation of Therapy: Treatment was typically initiated within 1 to 5 weeks after surgery.

Adverse Effects

The combination of Levamisole and 5-FU was generally considered tolerable, with side effects primarily attributed to 5-FU, including nausea, vomiting, stomatitis, diarrhea, and dermatitis.[4] However, Levamisole itself was associated with specific and sometimes severe adverse reactions. The most significant of these was agranulocytosis, a potentially life-threatening decrease in white blood cells.[3] Other reported side effects included skin rash, flu-like symptoms, and central nervous system disturbances.[16]

Conclusion

This compound holds a unique place in the history of cancer research as one of the early agents to demonstrate the potential of immunotherapy. Its use as an adjuvant with 5-FU for colon cancer represented a significant step forward in the treatment of this disease at the time. While its clinical application in oncology has waned due to the development of more effective and less toxic immunotherapies and targeted agents, the study of Levamisole provided valuable insights into the complex interplay between the immune system and cancer. The historical data underscores the importance of patient selection, dose optimization, and the potential for both beneficial and detrimental effects when modulating the immune system in the context of cancer therapy.

References

- 1. graphviz.org [graphviz.org]

- 2. Fluorouracil plus levamisole as effective adjuvant therapy after resection of stage III colon carcinoma: a final report - PubMed [pubmed.ncbi.nlm.nih.gov]